2-(benzylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-19-15(14-8-5-9-20-14)10-17-16(18)12-21-11-13-6-3-2-4-7-13/h2-9,15H,10-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVHIFLGIHXSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSCC1=CC=CC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzylthioacetic Acid Intermediate
The benzylthio group is typically introduced via nucleophilic substitution or thiol-ene reactions. A validated method involves the reaction of benzyl mercaptan with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) (Figure 1A). This yields 2-(benzylthio)acetyl chloride, which is stabilized for subsequent acylation.
Reaction Conditions :
- Solvent: Dichloromethane (DCM) at 0–5°C
- Molar ratio: 1:1.2 (chloroacetyl chloride to benzyl mercaptan)
- Yield: 82–85%
Synthesis of 2-(Furan-2-yl)-2-Methoxyethylamine
Reductive Amination of Furan-2-Carbaldehyde
A two-step protocol is widely employed:
- Aldol condensation : Furan-2-carbaldehyde reacts with methoxyacetaldehyde in the presence of pyrrolidine to form 2-(furan-2-yl)-2-methoxyacetaldehyde.
- Reductive amination : The aldehyde intermediate is treated with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol, yielding the target amine (Figure 1B).
Optimization Data :
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Pyrrolidine (10 mol%) | 25°C, 12 h | 78 |
| 2 | NaBH3CN, NH4OAc | 0°C, 4 h | 65 |
Alternative Pathway via Epoxide Ring Opening
Ethylene oxide derivatives functionalized with furan rings can undergo nucleophilic attack by methoxide ions, followed by amination. This method, however, suffers from regioselectivity challenges and lower yields (≤50%).
Amide Bond Formation Strategies
Schotten-Baumann Acylation
The amine intermediate is reacted with 2-(benzylthio)acetyl chloride under Schotten-Baumann conditions:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF improves yields to 85–88%. This method minimizes racemization and is preferred for sterically hindered amines.
Comparative Data :
| Method | Activator | Solvent | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | None | DCM | 70–75 |
| Carbodiimide | EDC/HOBt | DMF | 85–88 |
Challenges and Mitigation Strategies
Furan Ring Stability
The furan moiety is susceptible to electrophilic attack under acidic conditions. Neutral or mildly basic conditions (pH 7–8) are critical during amidation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat transfer and reduces reaction times for the exothermic acylation step. Pilot studies show a 15% increase in yield compared to batch processes.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling has been explored, achieving 80% yield in 2 h with minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The furan ring and benzylthio group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its combination of a benzylthio group and a furan-methoxyethyl chain. Key analogs include:
Key Differences :
- Heterocyclic vs.
- Substituent Effects : The furan-methoxyethyl group may enhance solubility compared to purely aromatic substituents (e.g., trifluoromethylphenyl in ).
Physicochemical Properties :
- Melting Points: Benzylthio-containing thiadiazoles (e.g., 5h: 133–135°C ) have higher melting points than non-heterocyclic analogs, suggesting stronger crystal packing.
- Lipophilicity : The benzylthio group increases logP compared to methylthio or ethylthio variants (e.g., 5f: logP ~3.2 vs. 5h: logP ~4.5 estimated) .
Antimicrobial Activity :
- N-Substituted Phenylacetamides : 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide exhibits antibacterial activity (MIC = 16 µg/mL against S. aureus) .
Anticonvulsant Activity :
- Benzothiazole-Triazole Derivatives : Compounds in show ED₅₀ values < 30 mg/kg in rodent models, though the target compound’s furan moiety may reduce CNS penetration.
Spectroscopic Characterization
Biological Activity
2-(benzylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzylthio Intermediate : Benzyl chloride reacts with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
- Formation of Furan Intermediate : This involves the reaction of furan-2-carbaldehyde with a suitable nucleophile.
- Coupling Reaction : The benzylthiol and furan intermediates are coupled under basic conditions, often using sodium hydride or potassium carbonate to form the final product.
These synthetic routes highlight the compound's complex structure, which combines a benzylthio group and a furan ring, contributing to its distinct biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar compounds have shown growth inhibition rates exceeding 73% against Acinetobacter baumannii and over 95% against Escherichia coli at concentrations of 32 μg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving a diverse panel of NCI 60 cancer cell lines, several derivatives exhibited significant growth inhibition across multiple cancer types, including colon, melanoma, and breast cancers. Notably, some compounds demonstrated potent antiproliferative effects while maintaining low cytotoxicity towards normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Observed Effects | Concentration (μg/mL) |
|---|---|---|---|
| Antimicrobial | Acinetobacter baumannii | Growth inhibition > 73% | 32 |
| Antimicrobial | Escherichia coli | Growth inhibition > 95% | 32 |
| Anticancer | Various NCI 60 cancer cell lines | Significant growth inhibition | 10 |
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. For instance, the benzylthio group may enhance binding affinity to target sites, while the furan ring contributes to the compound's overall reactivity and stability.
Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(benzothiazol-2-ylthio)acetamide | Benzothiazole group | Antimicrobial |
| 3-(benzothiazol-2-ylthio)-4-(furan-2-yl)-3-buten-2-one | Benzothiazole and furan rings | Anticancer |
| 5h (α-benzilmonoxime thiocarbohydrazide derivative) | Thiocarbohydrazide scaffold | Antibacterial and anticancer |
Uniqueness
What sets this compound apart is its dual functional groups that provide unique chemical reactivity and biological activity profiles compared to other similar compounds. This combination allows for diverse applications in drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
